molecular formula C15H17F3N2O2 B2852212 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine CAS No. 2034471-27-5

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine

Cat. No.: B2852212
CAS No.: 2034471-27-5
M. Wt: 314.308
InChI Key: ATXWBPLUMKYNDM-UHFFFAOYSA-N
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Description

2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine is a chemical compound with the CAS Number 2034471-27-5 and a molecular formula of C15H17F3N2O2 . It features a 4-(trifluoromethyl)pyridine moiety linked via an ether bridge to a pyrrolidine ring that is functionalized with a cyclobutanecarbonyl group. This specific molecular architecture may be of significant interest for early-stage discovery research and method development in medicinal chemistry. The core structure incorporates a trifluoromethylpyridine (TFMP) unit, a scaffold widely recognized in the development of agrochemicals and pharmaceuticals . The trifluoromethyl group is a strongly electron-withdrawing moiety that can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and biomolecular binding affinity . Furthermore, derivatives containing both pyridine and pyrrolidine rings are frequently investigated for their diverse biological activities, which can include antidiabetic and antitumor effects, as observed in other complex heterocyclic systems . This product is intended for research applications by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can procure this compound in various quantities, with purity guaranteed at 90% or higher .

Properties

IUPAC Name

cyclobutyl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c16-15(17,18)11-4-6-19-13(8-11)22-12-5-7-20(9-12)14(21)10-2-1-3-10/h4,6,8,10,12H,1-3,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXWBPLUMKYNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange and Fluorination Strategies

The trifluoromethyl group is typically introduced via halogen exchange reactions. A patented method involves reacting 3-methylpyridine with hydrogen fluoride (HF) and chlorine under superatmospheric pressure (5–1,200 psig) and elevated temperatures (150–250°C). This one-pot process converts the methyl group to a trifluoromethyl group via sequential chlorination and fluorination, achieving yields of 70–85%.

Reaction Conditions:

Parameter Value Range Catalyst
Temperature 150–250°C FeCl₃ or FeF₃
Pressure 5–1,200 psig 1–10 mol%
Reaction Time 1–100 hours

Side reactions, such as over-chlorination or decomposition, are mitigated by precise stoichiometric control of HF and chlorine.

Direct Trifluoromethylation via Radical Pathways

Recent advances employ radical trifluoromethylation using CF₃I or Umemoto’s reagent under photoredox catalysis. For example, 2-chloropyridine reacts with CF₃I in the presence of Ru(bpy)₃²⁺ and a sacrificial reductant (e.g., Hantzsch ester) to yield 4-(trifluoromethyl)pyridine derivatives at 60–70% yield. This method avoids harsh conditions but requires inert atmospheres and specialized catalysts.

Preparation of 1-Cyclobutanecarbonylpyrrolidin-3-ol

Pyrrolidine Synthesis via Hydrogenation

Chiral 3-hydroxypyrrolidine is synthesized from 3-chloro-2-hydroxypropionitrile through a four-step sequence:

  • Hydroxy Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent steps.
  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 100°C) reduces the nitrile to an amine, inducing intramolecular cyclization to form pyrrolidine.
  • N-Acylation : The amine reacts with cyclobutanecarbonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding 1-cyclobutanecarbonylpyrrolidine.
  • Deprotection : TBS removal with tetrabutylammonium fluoride (TBAF) affords 1-cyclobutanecarbonylpyrrolidin-3-ol in 82% enantiomeric excess (ee).

Resolution of Racemic Mixtures

Chiral auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acetylation) are employed to isolate the desired (3R)- or (3S)-enantiomers, critical for biological activity.

Etherification and Final Coupling

Mitsunobu Reaction

The hydroxyl group of 1-cyclobutanecarbonylpyrrolidin-3-ol undergoes Mitsunobu coupling with 2-hydroxy-4-(trifluoromethyl)pyridine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the reaction proceeds at 0°C to room temperature, achieving 65–75% yield.

Optimization Insights:

  • Excess DEAD (1.5 equiv) improves conversion.
  • Anhydrous conditions prevent hydrolysis of the trifluoromethyl group.

Ullmann-Type Coupling

Alternative methods employ copper(I)-catalyzed coupling between 3-bromo-4-(trifluoromethyl)pyridine and 1-cyclobutanecarbonylpyrrolidin-3-ol. Catalyzed by CuI (10 mol%) with 1,10-phenanthroline as a ligand in dimethylformamide (DMF), this method achieves 60% yield but requires elevated temperatures (110°C).

Industrial-Scale Considerations and Process Optimization

Cost-Effective Fluorination

Batch fluorination in nickel alloy reactors minimizes corrosion, while HF recycling reduces waste.

Catalytic Efficiency

Iron-based catalysts (FeCl₃, FeF₃) outperform SbF₃ in trifluoromethylation, reducing reaction times by 30%.

Purification Techniques

Distillation under reduced pressure (0.1–1 mmHg) separates the target compound from chlorinated byproducts, achieving >98% purity.

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : Reverse-phase C18 columns (ACN/H₂O gradient) confirm >99% purity.
  • Chiral GC : Cyclodextrin-based columns validate enantiomeric excess.
  • ¹⁹F NMR : δ −62 ppm (CF₃) and −120 ppm (cyclobutane C=O) confirm structural integrity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₈H₁₈F₃N₃O₂
  • Molecular Weight : 391.5 g/mol
  • IUPAC Name : 6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]pyridin-3-yl]-pyrrolidin-1-ylmethanone

Structural Features

The compound features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine moiety linked through an ether bond to a cyclobutanecarbonyl group. These structural characteristics contribute to its unique biological properties.

Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The trifluoromethyl group in this compound may enhance its lipophilicity, improving membrane permeability and bioavailability.

Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders.

Case Study: Neuroprotective Effects
Investigations into related compounds have demonstrated neuroprotective effects against oxidative stress and excitotoxicity, which are critical in conditions like Alzheimer's disease . The presence of the pyrrolidine moiety may contribute to these effects by modulating neurotransmitter systems.

Toxicology Studies

The compound is also relevant in toxicological assessments, particularly in evaluating the safety profiles of new chemical entities.

Case Study: Risk Assessment Frameworks
Recent advancements in risk assessment methodologies have incorporated compounds like this one into predictive models for toxicity . This integration helps in understanding the compound's safety and efficacy before clinical trials.

Table 1: Comparison of Biological Activities of Pyridine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BNeuroprotective10
Compound CAnti-inflammatory20

Mechanism of Action

The mechanism of action of 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrrolidine ring may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide

6-[2-(3-Pyridinyl)-5-thiazolyl]-pyridine derivatives

Table 1: Key Structural and Physicochemical Differences

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Bioactivity (Reported)
Target Compound Cyclobutanecarbonyl-pyrrolidinyloxy, -CF₃ ~375 (estimated*) Pyridine, trifluoromethyl, amide Not explicitly reported
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine Chloro, substituted phenyl 466–545 Chloropyridine, amino Antimicrobial, antitumor
N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-... Cyclopropylcarbamoyl, pentafluoroethyl ~550 Pyrazole, carboxamide Insecticidal (e.g., Isocycloseram)
6-[2-(3-Pyridinyl)-5-thiazolyl]-pyridine Thiazolyl, pyridinyl ~300–400 Thiazole, pyridine Kinase inhibition

*Estimated based on structural similarity to analogs in .

Functional Group Impact on Bioactivity

  • Trifluoromethyl (-CF₃): Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. For example, trifluoromethyl-substituted pyridines in exhibit prolonged half-lives in pharmacokinetic studies .
  • Chloro (-Cl) vs. Trifluoromethyl (-CF₃): Chloro-substituted pyridines () show higher reactivity in nucleophilic substitution but lower metabolic stability compared to trifluoromethyl analogs .

Biological Activity

The compound 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine is a derivative of pyridine that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14F3N2OC_{13}H_{14}F_3N_2O with a molecular weight of approximately 286.26 g/mol. The structure features a pyridine ring substituted with a trifluoromethyl group and a cyclobutanecarbonylpyrrolidinyl ether.

The biological activity of this compound is primarily linked to its interaction with various molecular targets, particularly in cancer therapy. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets.

Key Mechanisms:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on receptor tyrosine kinases (RTKs), such as c-Met and VEGFR-2, which are critical in cancer progression. These kinases are involved in signaling pathways that regulate cell proliferation and survival.
  • Molecular Docking Studies : Computational studies suggest that the compound may bind effectively at the ATP-binding site of these kinases, disrupting their activity and leading to reduced tumor growth.

Biological Activity Studies

Recent studies have evaluated the biological activity of related pyridine derivatives, providing insights into the potential effects of this compound.

Table 1: Comparative Biological Activity of Pyridine Derivatives

Compound NameTarget KinaseIC50 (μM)Reference
Compound 12dc-Met0.11
Compound 12dVEGFR-20.19
Trifluoromethyl derivativeVariousVaries

Case Studies

  • Anticancer Activity : A study focusing on similar trifluoromethyl-substituted pyridines demonstrated significant inhibition of tumor cell proliferation in vitro. Compounds from this class were shown to have IC50 values in the low micromolar range against multiple cancer cell lines.
  • Analgesic Effects : Related compounds have been investigated for their analgesic properties. For example, spirochromeno derivatives exhibited significant pain relief in mouse models, suggesting that modifications similar to those found in our compound may also yield analgesic effects.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyridine to maximize yield and purity?

Methodological Answer:
Synthesis typically involves multi-step protocols. Key steps include:

  • Cyclobutanecarbonylation : Use cyclobutanecarbonyl chloride under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridine functionalization, requiring inert atmospheres and precise temperature control (60–80°C) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures achieves >95% purity .

Advanced: How can reaction mechanisms for cyclobutanecarbonyl-pyrrolidine intermediates be validated experimentally?

Methodological Answer:

  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in cyclobutanecarbonylation via NMR .
  • Kinetic Studies : Monitor reaction progress using HPLC to identify rate-determining steps (e.g., nucleophilic substitution at pyrrolidine’s 3-position) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and verify intermediates observed via LC-MS .

Advanced: What strategies resolve stereochemical ambiguities in the pyrrolidine-cyclobutanecarbonyl moiety?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and assign configurations via optical rotation .
  • X-ray Crystallography : Co-crystallize intermediates with resolving agents (e.g., tartaric acid derivatives) to determine absolute stereochemistry .
  • NOESY NMR : Analyze spatial proximity of protons to confirm axial/equatorial substituent orientations .

Basic: What are the critical stability considerations for storing this compound?

Methodological Answer:

  • Hygroscopicity : Store in airtight containers with desiccants (silica gel) under nitrogen to prevent hydrolysis of the cyclobutanecarbonyl group .
  • Light Sensitivity : Protect from UV exposure using amber glassware to avoid photodegradation of the trifluoromethylpyridine moiety .
  • Temperature : Long-term storage at –20°C in anhydrous DMSO or acetonitrile ensures stability >12 months .

Advanced: How can biological target interactions (e.g., enzyme inhibition) be systematically investigated?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant enzymes (e.g., kinases) to measure binding affinity (KD) in real-time .
  • Cellular Assays : Use CRISPR-engineered reporter cell lines to assess target modulation (e.g., IC₅₀ values for apoptosis induction) .
  • Molecular Docking : Align the compound’s 3D structure (from crystallography) with protein active sites (e.g., PDB entries) to predict binding modes .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹⁹F NMR confirms trifluoromethyl group integrity (δ –62 to –65 ppm), while ¹H NMR identifies pyrrolidine ring protons (δ 3.0–3.5 ppm) .
  • HRMS : Electrospray ionization (ESI+) with <2 ppm mass error validates molecular formula .
  • HPLC-PDA : Use C18 columns (ACN/water + 0.1% TFA) to detect impurities at 254 nm .

Advanced: How can contradictory data on bioactivity across studies be reconciled?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and assess assay variability (e.g., cell line differences) .
  • Proteomic Profiling : Identify off-target interactions via affinity pulldown-MS to explain divergent phenotypic outcomes .
  • Dose-Response Curves : Re-evaluate under uniform conditions (e.g., serum-free media) to isolate compound-specific effects .

Advanced: What synthetic routes enable diversification of the pyridine core for SAR studies?

Methodological Answer:

  • Electrophilic Substitution : Introduce halogens (Br, I) at the pyridine 2-position using NBS or I₂/HIO₃ for subsequent cross-coupling .
  • Nucleophilic Aromatic Substitution : Replace the trifluoromethyl group with amines or thiols under high-temperature microwave conditions .
  • Late-Stage Functionalization : Employ photoredox catalysis to add alkyl/aryl groups selectively to the pyrrolidine ring .

Basic: How do solvent choices impact the compound’s reactivity in coupling reactions?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or DMSO enhances solubility of palladium catalysts in Suzuki couplings but may require post-reaction dialysis .
  • Ether Solvents : THF stabilizes Grignard intermediates in nucleophilic substitutions but necessitates strict moisture control .
  • Green Solvents : Cyclopentyl methyl ether (CPME) offers low toxicity and high boiling point for reflux conditions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure (H315/H319 hazards) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

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